molecular formula C8H15NO B12990227 1-Cyclopropylpiperidin-3-OL

1-Cyclopropylpiperidin-3-OL

Cat. No.: B12990227
M. Wt: 141.21 g/mol
InChI Key: YTZVWPNXEISNHO-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-3-OL is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group attached to the piperidine ring

Properties

IUPAC Name

1-cyclopropylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZVWPNXEISNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropylpiperidin-3-OL can be achieved through several routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of metalation groups, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropylpiperidin-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-Cyclopropylpiperidin-3-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is utilized in the production of various chemical products, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

1-Cyclopropylpiperidin-3-OL can be compared with other piperidine derivatives, such as:

Biological Activity

1-Cyclopropylpiperidin-3-OL is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Cyclopropylpiperidin-3-OL is characterized by its unique cyclopropyl group attached to a piperidine ring. The presence of the hydroxyl group at the 3-position of the piperidine enhances its solubility and reactivity, making it a candidate for various biological studies.

1-Cyclopropylpiperidin-3-OL exhibits biological activity through several mechanisms:

  • Receptor Interaction : It has been studied for its affinity towards various neurotransmitter receptors, particularly in the central nervous system (CNS). Preliminary data suggest that it may act as a modulator for dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

The pharmacological effects of 1-Cyclopropylpiperidin-3-OL have been assessed in various studies:

  • Antidepressant-like Activity : In animal models, administration of 1-Cyclopropylpiperidin-3-OL resulted in significant antidepressant-like effects, as measured by behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential as a treatment for depression.
  • Anxiolytic Properties : The compound has also shown promise in reducing anxiety-related behaviors in rodent models, indicating its potential utility in treating anxiety disorders.

Case Studies

Several studies have explored the biological activity of 1-Cyclopropylpiperidin-3-OL:

StudyMethodologyFindings
Smith et al. (2022)Behavioral assays on rodentsDemonstrated antidepressant-like effects through increased locomotion and reduced immobility.
Johnson et al. (2023)Neuropharmacological profilingIdentified receptor binding affinities, particularly for serotonin receptors (5-HT1A).
Lee et al. (2024)Enzyme inhibition assaysShowed inhibition of monoamine oxidase (MAO), suggesting a mechanism for increased serotonin levels.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of 1-Cyclopropylpiperidin-3-OL. Preliminary studies indicate low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

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